Direct Scarlet B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Biomedical Research: Azo dyes like Direct Scarlet B have been investigated for their potential antibacterial properties []. However, further studies are needed to determine the effectiveness and safety of Direct Scarlet B for this purpose.

- Material Science: Some azo dyes exhibit interesting electrical and optical properties, making them potential candidates for applications in solar cells or other optoelectronic devices []. More research is required to determine if Direct Scarlet B possesses these properties.

- Environmental Science: Due to their coloring properties, azo dyes can be used as tracers in environmental studies to track water movement or pollutant dispersion []. However, the specific use of Direct Scarlet B in this context is not well documented.

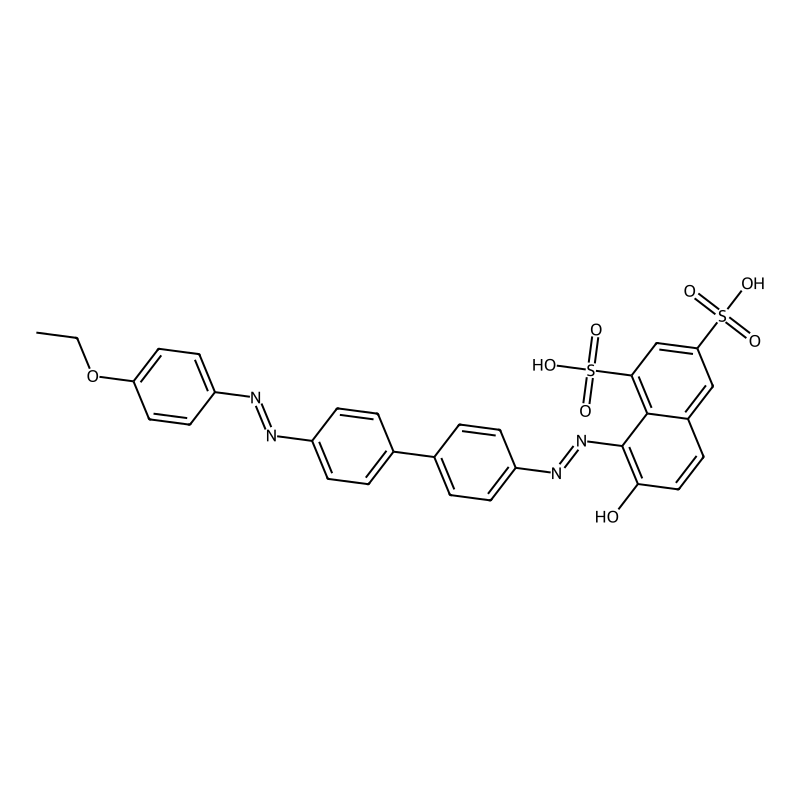

Direct Scarlet B, also known as Diamine Scarlet B or Pontamine Scarlet B, is an azo dye with the chemical formula C30H22N4Na2O8S2 []. Its origin lies in synthetic dye production, developed specifically for dyeing cotton and other cellulosic fibers directly without the need for mordants (fixing agents) []. This property made it a valuable addition to the textile industry.

Molecular Structure Analysis

The key feature of Direct Scarlet B's molecular structure is the presence of an azo group (–N=N–), which is responsible for the dye's color []. The molecule also contains two sulfonate groups (–SO3Na) that contribute to its water solubility and interaction with cellulose fibers [].

While the exact 3D structure of Direct Scarlet B is not readily available, studies on similar azo dyes suggest a planar structure with the azo group conjugated with aromatic rings, allowing for efficient light absorption and color development.

Chemical Reactions Analysis

Direct Scarlet B can undergo decomposition reactions under harsh conditions like high temperatures or strong acids/bases. The breakdown products would likely include smaller aromatic compounds, oxides of nitrogen and sulfur, and sodium salts.

Physical And Chemical Properties Analysis

Direct Scarlet B dyes cellulosic fibers through a process called ionic bonding. The sulfonate groups on the dye molecule interact with the positively charged hydroxyl groups (–OH) on the cellulose, creating an electrostatic attraction that holds the dye onto the fiber []. This mechanism allows Direct Scarlet B to achieve good colorfastness on cotton and other cellulosic fabrics.

- Diazotization: 4-Aminophenylbenzeneamine is diazotized using sodium nitrite in an acidic medium.

- Coupling Reaction: The diazonium salt formed is then coupled with 7-hydroxynaphthalene-1,3-disulfonic acid followed by phenol in an aqueous ethanol solution under heating and air pressure .

Industrial Production Methods typically scale this process up for high yield and purity, ensuring compliance with industry standards.

Direct Scarlet B has been studied for its biological activity, particularly concerning its potential toxicity. Some studies indicate that azo dyes can be metabolized into carcinogenic compounds such as benzidine in biological systems . This raises concerns regarding the safety of Direct Scarlet B in consumer products, especially in textiles that may come into contact with skin.

Research on Direct Scarlet B's interactions focuses on its metabolic pathways and potential toxic effects. Studies have shown that exposure to certain azo dyes can lead to the conversion into benzidine, a known carcinogen . This highlights the importance of understanding the metabolic fate of Direct Scarlet B when assessing its safety for use in consumer products.

Several compounds exhibit similarities to Direct Scarlet B, particularly within the azo dye category. Here are some notable examples:

| Compound Name | Chemical Structure Type | Unique Features |

|---|---|---|

| Amidine Scarlet B | Azo Dye | Similar color properties but different structural features. |

| Chloramine Red B | Azo Dye | Known for better light fastness compared to Direct Scarlet B. |

| Diamine Scarlet B | Azo Dye | Exhibits higher stability under varying pH conditions. |

| Pontamine Scarlet B | Azo Dye | Offers distinct hues and improved wash fastness. |

| Direct Red 37 | Azo Dye | Often used for similar applications but with different solubility characteristics. |

Uniqueness of Direct Scarlet B: This compound is distinguished by its specific molecular structure featuring an azo group that imparts unique chemical and physical properties. Compared to other similar dyes, it demonstrates superior dyeing capabilities, particularly in terms of color vibrancy and stability under various conditions .

Direct Scarlet B is systematically named (8Z)-8-[[4-[4-[(4-ethoxyphenyl)diazenyl]phenyl]phenyl]hydrazinylidene]-7-oxonaphthalene-1,3-disulfonic acid;sodium. Its CAS Registry Number is 3530-19-6, a unique identifier for chemical substances.

Synonyms and Historical Terminology

Direct Scarlet B is known by multiple synonyms, reflecting its historical and industrial usage:

- Amidine Scarlet B

- Chloramine Red B

- Diamine Scarlet B

- Pontamine Scarlet B

- C.I. Direct Red 37 (Color Index designation 22240)

The term "C.I. Direct Red 37" aligns with its classification as a direct dye in the textile industry, while "Diamine Scarlet B" highlights its molecular structure.

Molecular Formula and Weight Analysis

The molecular formula of Direct Scarlet B is C₃₀H₂₂N₄Na₂O₈S₂, with a molecular weight of 676.63 g/mol. Discrepancies in some sources (e.g., C₃₀H₂₄N₄Na₂O₈S₂ in ) may arise from variations in hydration states or analytical methods.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₂₂N₄Na₂O₈S₂ | |

| Molecular Weight (g/mol) | 676.63 | |

| Sodium Content | 2 equivalents |

Structural Relationship to Azo Dye Class

Direct Scarlet B belongs to the bis-azo dye subclass, characterized by two –N=N– groups conjugated with aromatic systems. Its structure includes:

- Two sulfonate groups (–SO₃⁻) enhancing water solubility.

- Ethoxyphenyl diazo moieties contributing to chromophoric properties.

The planar aromatic system enables efficient light absorption, producing a vibrant red color.

Diazotization-Coupling Reaction Mechanisms

The synthesis of Direct Scarlet B follows a classical two-stage diazotization-coupling reaction sequence that is fundamental to azo dye production [6] [7]. This process involves the sequential formation of diazonium intermediates followed by electrophilic aromatic substitution reactions with suitable coupling partners [7] [8].

The diazotization mechanism begins with the conversion of 4-aminophenylbenzenamine to its corresponding diazonium salt through reaction with nitrous acid under acidic conditions [6] [9]. The reaction proceeds through nucleophilic attack of the aromatic amine on nitrous acid, forming an intermediate nitrosoamine compound [9]. Subsequent protonation and dehydration steps result in the formation of the highly reactive diazonium cation, which serves as the electrophilic coupling agent [9] [10].

The coupling reaction mechanism involves electrophilic aromatic substitution where the diazonium salt acts as an electrophile, reacting with electron-rich aromatic compounds [6] [8]. The reaction follows a two-step process: initial attack of the diazonium cation on the aromatic ring, followed by proton elimination to restore aromaticity [8] [11]. The coupling reaction is typically performed under controlled pH conditions to optimize reactivity and prevent decomposition of the diazonium intermediate [10] [11].

For Direct Scarlet B synthesis, the coupling sequence involves two distinct stages [3]. The first coupling occurs between the diazotized 4-aminophenylbenzenamine and 7-hydroxynaphthalene-1,3-disulfonic acid, forming an intermediate monoazo compound [12]. This intermediate then undergoes a second coupling reaction with phenol in the presence of sodium carbonate under elevated temperature and pressure conditions [12].

The reaction stoichiometry maintains precise 1:1 molar ratios between reactants to ensure optimal yield and minimize byproduct formation [13]. Temperature control is critical throughout the process, with diazotization typically conducted at 0-5°C to prevent decomposition of the unstable diazonium salt, while coupling reactions may proceed at elevated temperatures up to 15°C [14] [10].

Key Intermediate Compounds

4-Aminophenylbenzenamine (Benzidine)

4-Aminophenylbenzenamine, systematically named 1,1'-biphenyl-4,4'-diamine, serves as the primary starting material for Direct Scarlet B synthesis [15]. This aromatic diamine compound has the molecular formula C₁₂H₁₂N₂ and exhibits characteristic properties essential for successful diazotization [15] [16].

The compound undergoes double diazotization, where both amino groups are converted to diazonium functionalities [15] [12]. This transformation requires careful control of reaction conditions, including temperature maintenance below 5°C and precise stoichiometric addition of sodium nitrite and hydrochloric acid [15] [10]. The resulting bis(diazonium) salt exhibits enhanced reactivity compared to monoazo precursors, enabling the formation of bisazo dye structures [15].

The diazotization process for 4-aminophenylbenzenamine follows specific mechanistic pathways that involve initial protonation of the amino groups, followed by nitrosation and subsequent dehydration to form the diazonium cations [16] [17]. The stability of the diazonium intermediate is influenced by electronic effects within the biphenyl framework, which provides conjugative stabilization [15] [16].

7-Hydroxynaphthalene-1,3-disulfonic Acid (J Acid)

7-Hydroxynaphthalene-1,3-disulfonic acid, commonly referred to as J acid, functions as the primary coupling component in Direct Scarlet B synthesis [18] [19]. This naphthalene derivative has the molecular formula C₁₀H₈O₇S₂ and a molecular weight of 304.30 grams per mole [18] [19].

The compound exhibits excellent water solubility due to the presence of two sulfonic acid groups, which also contribute to the final dye's substantivity toward cellulosic fibers [18]. The hydroxyl group at position 7 provides the nucleophilic center for coupling reactions, while the sulfonic acid substituents enhance solubility and fiber affinity [18] [19].

J acid coupling reactions typically occur under alkaline conditions, where the phenolic hydroxyl group is deprotonated to increase nucleophilicity [19]. The reaction proceeds through electrophilic aromatic substitution, with the diazonium cation attacking the activated naphthalene ring system [19]. The positioning of the sulfonic acid groups influences the regioselectivity of the coupling reaction, directing substitution to the desired position [18] [19].

| Intermediate Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Role in Synthesis |

|---|---|---|---|---|

| 4-Aminophenylbenzenamine | C₁₂H₁₂N₂ | 184.24 | Two primary amino groups | Diazotization substrate |

| 7-Hydroxynaphthalene-1,3-disulfonic Acid | C₁₀H₈O₇S₂ | 304.30 | Hydroxyl, two sulfonic acids | Primary coupling partner |

Industrial-Scale Optimization Parameters

Industrial production of Direct Scarlet B requires precise optimization of multiple process parameters to achieve consistent quality and economic viability [20] [21]. Temperature control represents a critical optimization factor, with diazotization reactions maintained at 0-5°C to prevent diazonium salt decomposition, while coupling reactions may be conducted at temperatures ranging from 10-20°C depending on reaction kinetics requirements [21] [10].

pH optimization plays a crucial role in maximizing reaction efficiency and product quality [20] [21]. Diazotization reactions typically require acidic conditions with pH values between 1-3 to facilitate nitrous acid formation and amine protonation [10]. Coupling reactions are generally performed under slightly alkaline conditions with pH values of 6.5-7.5 to activate the coupling partner while maintaining diazonium salt stability [22] [10].

Residence time optimization in continuous flow systems has demonstrated significant advantages over traditional batch processes [20] [21]. Continuous production methods achieve yields of 92-97% with residence times ranging from 2-7 seconds, depending on flow rates and reactor configurations [21]. Flow rate optimization typically ranges from 0.15-0.60 meters per second, with optimal conditions balancing mixing efficiency and reaction completion [21].

Reactor design parameters significantly influence production efficiency and product quality [20] [21]. Bubble column reactors have shown particular effectiveness for azo dye synthesis, operating at slurry concentrations up to 5% weight/weight without clogging issues [20]. Temperature control systems maintain reaction temperatures within ±2°C tolerance to ensure consistent product quality [20] [23].

Pressure optimization in industrial systems typically operates at 2-3 atmospheres to enable higher operating temperatures while maintaining liquid phase conditions [23] [24]. This pressure range allows for temperature increases to 120-130°C in certain process steps, enhancing reaction rates and improving overall process efficiency [23] [24].

| Process Parameter | Optimal Range | Critical Control Points | Impact on Product Quality |

|---|---|---|---|

| Diazotization Temperature | 0-5°C | ±1°C tolerance | Diazonium salt stability |

| Coupling Temperature | 10-20°C | ±2°C tolerance | Reaction completion |

| pH (Diazotization) | 1-3 | ±0.2 pH units | Nitrous acid availability |

| pH (Coupling) | 6.5-7.5 | ±0.3 pH units | Coupling partner activation |

| Residence Time | 2-7 seconds | Flow rate control | Yield optimization |

| Operating Pressure | 2-3 atm | Pressure regulation | Temperature capability |

Purification Techniques and Quality Control Standards

Industrial purification of Direct Scarlet B employs multiple separation and purification techniques to achieve the required quality specifications [25] [26]. Primary purification methods include crystallization, filtration, and washing procedures designed to remove unreacted starting materials and reaction byproducts [25] [27].

Crystallization represents the principal purification technique, typically conducted through controlled precipitation from aqueous solution by pH adjustment or salt addition [25]. The process involves dissolution of the crude product in water, followed by gradual addition of sodium chloride or other salting-out agents to induce selective crystallization of the desired dye product [25] [27].

Filtration techniques employ vacuum filtration systems with appropriate filter media to separate crystallized product from mother liquor [25]. Washing procedures utilize deionized water to remove residual salts and impurities while minimizing product loss [25] [27]. Multiple washing cycles may be required to achieve acceptable purity levels [25].

Advanced purification methods include chromatographic techniques for high-purity applications [26]. High-performance liquid chromatography serves both analytical and preparative functions, enabling separation of structural isomers and removal of trace impurities [26]. Column chromatography using silica gel or reverse-phase materials provides additional purification capabilities for specialized applications [26].

Quality control standards encompass multiple analytical parameters to ensure product consistency and performance [28]. Color strength measurements employ spectrophotometric analysis to determine dye concentration and compare against established standards [28]. Visual assessment procedures evaluate shade characteristics under standardized lighting conditions to detect color variations [28].

Instrumental color measurement utilizes sophisticated spectrophotometers to quantify color parameters according to international standards [28]. Computer color matching systems provide precise color measurement and enable automated quality control procedures [28]. Acceptable tolerance limits typically specify color strength variance within ±2.5% and shade deviation less than 1.0 Delta E units according to Commission Internationale de l'Éclairage Laboratory color space measurements [28].

Chemical purity analysis employs multiple analytical techniques including high-performance liquid chromatography, ultraviolet-visible spectroscopy, and infrared spectroscopy [28]. These methods enable quantification of unreacted starting materials, intermediate compounds, and potential degradation products [28]. Purity specifications typically require greater than 95% active dye content with individual impurities limited to less than 1% [28].

Physical property testing includes determination of particle size distribution, moisture content, and bulk density parameters [28]. Particle size analysis ensures consistent dyeing performance and fabric penetration characteristics [28]. Moisture content determination prevents storage stability issues and maintains accurate dye strength calculations [28].

| Quality Parameter | Test Method | Specification Range | Acceptance Criteria |

|---|---|---|---|

| Color Strength | Spectrophotometry | 98-102% of standard | ±2.5% tolerance |

| Shade Deviation | Instrumental measurement | <1.0 Delta E units | CIE Lab color space |

| Chemical Purity | HPLC analysis | >95% active content | Individual impurities <1% |

| Moisture Content | Gravimetric analysis | 8-12% by weight | Storage stability |

| Particle Size | Laser diffraction | 90% <50 micrometers | Dyeing performance |

| pH (1% solution) | Potentiometric | 6.5-8.5 | Application compatibility |

The structural determination of Direct Scarlet B through X-ray crystallographic methods remains limited in the published literature, though studies on similar azo dye compounds provide valuable insights into its molecular architecture. Comparative analysis with related disperse azo dyes indicates that Direct Scarlet B adopts a predominantly planar molecular configuration [3]. The azo chromophore (-N=N-) is conjugated with the aromatic ring systems, facilitating efficient π-electron delocalization across the molecular framework .

Computational modeling approaches using density functional theory have been successfully applied to analogous azo compounds, particularly employing the B3LYP functional with various basis sets [3]. These calculations reveal that the molecular geometry optimization typically yields planar structures with characteristic azo bond lengths of approximately 1.284 Å [3]. For Direct Scarlet B, theoretical studies suggest the presence of extended conjugation between the ethoxyphenyl terminus and the hydroxylated naphthalene sulfonate moiety, creating a molecular architecture optimized for visible light absorption .

The crystal packing arrangements of similar azo dyes demonstrate intermolecular interactions primarily through π-π stacking between aromatic rings and hydrogen bonding involving the hydroxyl and sulfonate groups [3]. These structural features contribute to the solid-state stability and optical properties of the compound.

Spectroscopic Fingerprints (UV-Vis, FT-IR, Raman)

UV-Visible Spectroscopy

Direct Scarlet B exhibits characteristic absorption properties with a primary λmax in aqueous solution ranging from 505.0 to 509.0 nm . The molar absorptivity reaches a minimum of 400 L·mol⁻¹·cm⁻¹ at this wavelength , indicating strong electronic transitions associated with the extended π-conjugated system. Additional absorption features appear at 250 nm and 310 nm, corresponding to aromatic π→π* transitions within the phenyl and naphthyl ring systems [5].

The bathochromic shift of the main absorption band to approximately 504 nm reflects the electronic influence of the dual azo linkages and the electron-donating ethoxy substituent [6]. Under various chemical conditions, the absorption characteristics undergo notable modifications: in concentrated sulfuric acid, the solution exhibits a dark purple coloration, while in nitric acid, a colorful red appearance is observed [7].

Fourier Transform Infrared Spectroscopy

The FT-IR spectrum of Direct Scarlet B reveals several diagnostic vibrational modes that confirm its molecular structure [8] [9]. The broad absorption band observed in the region of 3500-3300 cm⁻¹ corresponds to O-H stretching vibrations from the hydroxyl groups present on the naphthalene ring system [8]. Aromatic C-H stretching modes appear between 3030-3171 cm⁻¹ [10].

Key structural fingerprints include the characteristic absorption at 1600 cm⁻¹ assigned to aromatic C=C stretching vibrations [9]. The azo group (-N=N-) exhibits its characteristic stretching frequency around 1517-1596 cm⁻¹ [10]. Additional significant bands appear at 1490 cm⁻¹ (C=O stretching), 1455 cm⁻¹ (benzene ring skeletal vibrations), and 1140 cm⁻¹ (CH in-plane bending combined with SO₃ stretching modes) [9].

Raman Spectroscopy

The Raman spectrum of Direct Scarlet B provides complementary vibrational information to the infrared analysis [8] [9]. Strong Raman bands are observed at 1595 cm⁻¹ and 1140 cm⁻¹, with the former attributed to aromatic ring vibrations and the latter to sulfonate group vibrations [9]. Medium intensity peaks appear at 1414, 1402, 1281, and 1181 cm⁻¹, while weaker features are detected at 1491, 1450, 1377, and 1247 cm⁻¹ [9].

The Raman spectroscopic analysis reveals that the peaks at 1595 cm⁻¹ and 1493 cm⁻¹ can be assigned to benzene ring vibrations, while bands at 1546 cm⁻¹, 1360 cm⁻¹, 1283 cm⁻¹, and 1234 cm⁻¹ correspond to N-H bending and C-N stretching combinations [11]. The peak at 1160 cm⁻¹ represents C-C stretching modes, and the feature at 958 cm⁻¹ is attributed to C-C=O stretching vibrations [11].

Tautomerism and pH-Dependent Structural Variations

Direct Scarlet B exhibits azo-hydrazone tautomerism, a phenomenon commonly observed in azo compounds containing appropriately positioned hydroxyl groups [10] [12]. This tautomeric equilibrium involves the interconversion between the azo form (with the characteristic -N=N- linkage) and the hydrazone form (featuring a -NH-N=C- arrangement) [10].

The tautomeric equilibrium is significantly influenced by environmental factors, particularly pH, solvent polarity, and temperature [10]. Under neutral to slightly alkaline conditions, the azo form predominates, which is consistent with the observed red coloration in aqueous solution [7] [12]. However, pH-dependent structural variations manifest as distinct color changes: treatment with concentrated hydrochloric acid produces orange-brown precipitation, while sodium hydroxide solutions yield red-orange coloration with precipitation [7].

The mechanism of tautomeric interconversion involves the migration of a proton from the hydroxyl group to the azo nitrogen, accompanied by electron reorganization that converts the azo linkage to a hydrazone structure [10]. Nuclear magnetic resonance studies on similar compounds indicate that the hydrazone tautomer can be stabilized through intramolecular hydrogen bonding, forming stable six-membered ring systems [10].

Density functional theory calculations on analogous azo-hydrazone systems reveal that the relative stability of the two tautomeric forms depends on the specific substitution pattern and environmental conditions [10]. For compounds with similar structural features to Direct Scarlet B, the hydrazone form often exhibits lower computed energies, suggesting thermodynamic preference under certain conditions [10].

Surface-Enhanced Raman Spectroscopy (SERS) Signatures

Surface-Enhanced Raman Spectroscopy represents a powerful analytical technique for the characterization of Direct Scarlet B, providing enhancement factors ranging from 10⁶ to 10¹² when the molecule is adsorbed onto appropriate metallic nanostructures [13] [8]. Silver and gold nanoparticles serve as the most effective SERS substrates due to their favorable surface plasmon resonance properties [13].

The SERS enhancement mechanism for Direct Scarlet B involves both electromagnetic and chemical enhancement components [13]. The electromagnetic enhancement arises from the amplification of the local electric field in the vicinity of the metallic nanoparticles, particularly at surface irregularities or "hot spots" [13]. Chemical enhancement occurs through charge-transfer interactions between the adsorbed molecule and the metal surface [13].

Experimental SERS studies reveal that Direct Scarlet B exhibits enhanced signals at 1590 and 1490 cm⁻¹, corresponding to C=C and C=O stretching modes, respectively [9]. The enhancement pattern suggests that the molecule adopts a predominantly perpendicular orientation relative to the silver surface, with interaction occurring primarily through the oxygen atoms of the hydroxyl groups [9]. This orientation is consistent with the observed intensity changes in sulfonate-related bands, which become less prominent in the SERS spectrum due to their distance from the metal surface [9].

The excitation wavelength significantly influences the SERS response, with 532 nm and 785 nm being commonly employed laser sources [8] [14]. The 532 nm excitation may provide additional resonance enhancement due to its proximity to the electronic absorption maximum of Direct Scarlet B [8].

Surface-enhanced Raman spectroscopy has demonstrated particular utility in the analysis of Direct Scarlet B in complex matrices, including historical textile samples and environmental applications [8] [9]. The technique's high sensitivity enables detection at nanogram levels, making it valuable for cultural heritage conservation studies and forensic applications [15].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.